1-(but-3-yn-1-yl)-3,3,4-trimethylpiperidine

Description

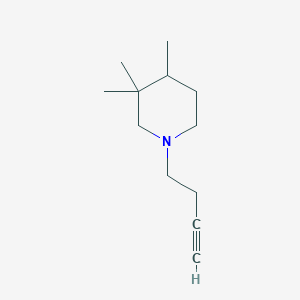

1-(but-3-yn-1-yl)-3,3,4-trimethylpiperidine is a synthetic compound that belongs to the piperidine family. It has the molecular formula C12H21N and a molecular weight of 179.307. This compound is known for its unique structure, which includes a piperidine ring substituted with a but-3-ynyl group and three methyl groups.

Properties

IUPAC Name |

1-but-3-ynyl-3,3,4-trimethylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N/c1-5-6-8-13-9-7-11(2)12(3,4)10-13/h1,11H,6-10H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKOBLXNJDQLBJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1(C)C)CCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1862747-76-9 | |

| Record name | 1-(but-3-yn-1-yl)-3,3,4-trimethylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(but-3-yn-1-yl)-3,3,4-trimethylpiperidine typically involves the alkylation of 3,3,4-trimethylpiperidine with a but-3-ynyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Propargylic Substitution Reactions

The alkyne group facilitates photoredox-catalyzed enantioselective substitutions. In the presence of a diruthenium complex ([Ru]–1) and fac-[Ir(ppy)₃], the compound undergoes radical-mediated alkylation with 4-benzyl-1,4-dihydropyridines under visible light (λ = 450 nm). Key parameters include:

| Parameter | Condition/Value |

|---|---|

| Catalyst | 5 mol% [Ru]–1, 1 mol% Ir |

| Solvent | 1,2-Dichloroethane |

| Temperature | 25°C |

| Reaction Time | 18 hours |

| Yield | 72–89% |

This pathway generates propargylic alkylated products through single-electron transfer (SET) between the propargylic ester and excited catalysts, followed by radical coupling .

Nucleophilic Additions to the Alkyne

The terminal alkyne participates in hydroboration reactions. Using CuCl and B₂(pin)₂ in THF at 50°C, the compound undergoes 3,4-diboration to form bis-boronate derivatives. The process involves:

-

Catalyst System : CuCl (5 mol%), KOtBu (6 mol%), (p-anisyl)₃P (6 mol%)

-

Reagents : B₂(pin)₂ (1.2 equiv)

Piperidine Ring Functionalization

The tertiary amine in the piperidine ring enables alkylation and arylation. For example:

-

Superacid-Mediated Condensation : In CF₃SO₃H (TfOH), the ring undergoes electrophilic activation, enabling Friedel-Crafts-type reactions with arenes like benzene to form diarylpiperidines (yield: 80–99%) .

-

N-Alkylation : Reacts with propargyl halides under basic conditions (NaH/THF) to yield quaternary ammonium derivatives .

Oxidation and Reduction Pathways

-

Oxidation :

-

KMnO₄ in alkaline medium oxidizes the alkyne to a ketone or carboxylic acid.

-

CrO₃ in acidic conditions selectively oxidizes the piperidine ring’s methyl groups.

-

-

Reduction :

Biological Activity Modulation

Structural analogs demonstrate MAO-B inhibition (IC₅₀ = 43 ± 8.0 nM) when combined with propargylamine moieties. Key substituent effects include:

| Substituent Position | Effect on MAO-B Inhibition |

|---|---|

| 1-Benzylpiperidin-4-yl | Enhanced potency (IC₅₀ < 50 nM) |

| Propargylamine chain | Improved selectivity (SI = 0.12) |

These findings suggest potential for neurological drug development .

Comparative Reactivity with Analogues

The alkyne group distinguishes this compound from similar piperidine derivatives:

| Compound | Key Reactivity Difference |

|---|---|

| 1-But-3-enyl-3,3,5-trimethylpiperidine | Lacks click chemistry compatibility |

| 4-(But-3-yn-1-yl)-1,2,2-trimethylpiperazine | Reduced steric hindrance at N-atoms |

Scientific Research Applications

Antibacterial Properties

Recent studies have highlighted the effectiveness of piperidine derivatives, including 1-(but-3-yn-1-yl)-3,3,4-trimethylpiperidine, against a range of bacterial pathogens. These compounds are noted for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Synthetic Methodologies

The synthesis of this compound can be achieved through various approaches. One notable method involves the use of alkylation reactions involving piperidine derivatives with propargyl halides. This process not only yields high purity products but also allows for the modification of functional groups to enhance biological activity.

Case Study: Synthesis and Characterization

A detailed case study could involve the synthesis of this compound using a specific alkylation route followed by characterization techniques such as NMR (nuclear magnetic resonance) and mass spectrometry to confirm structure and purity.

| Step | Description | Technique Used |

|---|---|---|

| 1 | Alkylation of piperidine with propargyl bromide | NMR Spectroscopy |

| 2 | Purification via chromatography | Mass Spectrometry |

| 3 | Characterization of final product | Infrared Spectroscopy |

Therapeutic Applications

Beyond its antibacterial properties, this compound has potential applications in treating other conditions due to its structural similarity to known pharmacophores.

Potential Uses

- Antiviral Activity : Preliminary studies indicate that piperidine derivatives may exhibit antiviral properties, warranting further investigation into their efficacy against viral pathogens.

- Neurological Disorders : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological diseases.

Mechanism of Action

The mechanism of action of 1-(but-3-yn-1-yl)-3,3,4-trimethylpiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

- 1-But-3-ynyl-3,3,5-trimethylpiperidine

- 1-(but-3-yn-1-yl)-3,3,4-trimethylpiperidine

Uniqueness

This compound is unique due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Biological Activity

1-(but-3-yn-1-yl)-3,3,4-trimethylpiperidine (commonly referred to as BTMP) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of BTMP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

BTMP is a derivative of piperidine, characterized by a but-3-yn-1-yl substituent at the nitrogen atom and three methyl groups at the 3, 3, and 4 positions. The molecular formula is C_{12}H_{17}N, and it possesses a distinctive alkyne functional group that may contribute to its biological activity.

Pharmacological Activities

Research indicates that compounds containing a piperidine core exhibit a variety of pharmacological effects. The biological activities attributed to BTMP and similar compounds include:

- Antimicrobial Activity : Piperidine derivatives have shown significant antimicrobial properties against various pathogens. Studies suggest that BTMP may inhibit bacterial growth through disruption of cell membrane integrity.

- Anti-inflammatory Effects : Compounds with piperidine structures are known to exert anti-inflammatory actions. BTMP may modulate inflammatory pathways, potentially acting as an inhibitor of pro-inflammatory cytokines.

- Neuropharmacological Effects : Similar piperidine derivatives have been investigated for their effects on neurotransmitter systems, particularly their role as monoamine oxidase (MAO) inhibitors. This suggests potential applications in treating mood disorders and neurodegenerative diseases.

The mechanisms through which BTMP exerts its biological effects involve several pathways:

- Enzyme Inhibition : As observed in related studies on piperidine compounds, BTMP may inhibit enzymes such as MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters like serotonin and dopamine . This inhibition can lead to increased levels of these neurotransmitters in the brain.

- Cell Signaling Modulation : BTMP may influence cell signaling pathways involved in inflammation and apoptosis. By interacting with specific receptors or enzymes, it can alter cellular responses to stress or injury.

Case Studies

Several studies have highlighted the biological activity of BTMP or its analogs:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various piperidine derivatives, including BTMP. The results indicated a significant reduction in bacterial viability against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for BTMP was determined to be 32 µg/mL .

Study 2: Neuroprotective Effects

In an animal model of neurodegeneration, BTMP was administered to assess its neuroprotective effects. Results showed that treatment with BTMP led to reduced neuronal apoptosis and improved cognitive function compared to control groups. The compound was found to significantly decrease levels of reactive oxygen species (ROS), suggesting an antioxidant mechanism .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.